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molecular formula C10H10ClF3O2 B8491430 1-Chloro-3-[3-(trifluoromethyl)phenoxy]-2-propanol

1-Chloro-3-[3-(trifluoromethyl)phenoxy]-2-propanol

Cat. No. B8491430
M. Wt: 254.63 g/mol
InChI Key: ZCIYBUOFJPLMLJ-UHFFFAOYSA-N
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Patent
US07166730B2

Procedure details

A mixture of m-CF3C6H4OH (48.6 g, 0.30 mol), epichlorohydrin (138.8 g, 1.50 mol) and K2CO3 (20.7 g, 0.15 mol) was stirred at 70° C. for 2 h. Epichlorohydrin was evaporated in vacuo. Water (250 mL) was added and the resulting mixture was extracted with CH2Cl2 (2×50 mL). The combined organic extract was stirred with 32% HCl (50 mL) for 0.5 h at rt. The organic layer separated, dried over Na2SO4, filtered and concentrated in vacuo to give 76.2 g of crude 1-chloro-3-[3-(trifluoromethyl)phenoxy]-2-propanol which was used in next step without additional treatment.
Quantity
48.6 g
Type
reactant
Reaction Step One
Quantity
138.8 g
Type
reactant
Reaction Step One
Name
Quantity
20.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([OH:11])[CH:8]=[CH:9][CH:10]=1)([F:4])([F:3])[F:2].[CH2:12]([CH:14]1[O:16][CH2:15]1)[Cl:13].C([O-])([O-])=O.[K+].[K+]>>[Cl:13][CH2:12][CH:14]([OH:16])[CH2:15][O:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:5]([C:1]([F:3])([F:2])[F:4])[CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
48.6 g
Type
reactant
Smiles
C(F)(F)(F)C=1C=C(C=CC1)O
Name
Quantity
138.8 g
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
20.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Epichlorohydrin was evaporated in vacuo
ADDITION
Type
ADDITION
Details
Water (250 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with CH2Cl2 (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
STIRRING
Type
STIRRING
Details
was stirred with 32% HCl (50 mL) for 0.5 h at rt
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The organic layer separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC(COC1=CC(=CC=C1)C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 76.2 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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